1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Overview
Description
1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is an organic compound characterized by the presence of a difluorophenyl group and a propan-2-yloxy group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol typically involves the reaction of 3,4-difluorophenyl derivatives with propan-2-yloxy reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where a 3,4-difluorophenyl halide reacts with an alcohol in the presence of a base to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or alkanes.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with enzymes or receptors, modulating their activity. The propan-2-yloxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
- 1-(3,4-Difluorophenyl)-2-(methoxy)ethan-1-ol
- 1-(3,4-Difluorophenyl)-2-(ethoxy)ethan-1-ol
- 1-(3,4-Difluorophenyl)-2-(butan-2-yloxy)ethan-1-ol
Comparison: 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-propan-2-yloxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-7(2)15-6-11(14)8-3-4-9(12)10(13)5-8/h3-5,7,11,14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBISSGUSVKSDTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C1=CC(=C(C=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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